2,2,5,7-tetramethyl-1-oxo-2,3-dihydro-1H-indene-4-carboxamide
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Overview
Description
2,2,5,7-Tetramethyl-1-oxo-2,3-dihydro-1H-indene-4-carboxamide is a synthetic organic compound with the molecular formula C14H17NO2. This compound is part of the indene family, characterized by a bicyclic structure consisting of a benzene ring fused to a cyclopentene ring. The presence of multiple methyl groups and a carboxamide functional group makes this compound unique and potentially useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,7-tetramethyl-1-oxo-2,3-dihydro-1H-indene-4-carboxamide typically involves the following steps:
Formation of the Indene Core: The indene core can be synthesized through a Diels-Alder reaction between a diene and a dienophile, followed by cyclization.
Introduction of Methyl Groups: Methyl groups are introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Carboxamide Formation: The carboxamide group is introduced by reacting the corresponding carboxylic acid with ammonia or an amine in the presence of a dehydrating agent like thionyl chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing the same synthetic routes but optimized for efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2,2,5,7-Tetramethyl-1-oxo-2,3-dihydro-1H-indene-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like bromine or chlorine, followed by nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Compounds with additional oxo or hydroxyl groups.
Reduction Products: Compounds with hydroxyl groups replacing the oxo group.
Substitution Products: Compounds with various functional groups replacing the methyl groups.
Scientific Research Applications
2,2,5,7-Tetramethyl-1-oxo-2,3-dihydro-1H-indene-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and functional groups.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,5,7-tetramethyl-1-oxo-2,3-dihydro-1H-indene-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s oxo and carboxamide groups can form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2,2,5,7-Tetramethyl-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.
1H-Indene, 2,3-dihydro-1,1,4,7-tetramethyl-: Lacks the oxo and carboxamide groups, making it less functionalized.
Uniqueness
2,2,5,7-Tetramethyl-1-oxo-2,3-dihydro-1H-indene-4-carboxamide is unique due to its combination of multiple methyl groups, an oxo group, and a carboxamide group
Properties
IUPAC Name |
2,2,5,7-tetramethyl-1-oxo-3H-indene-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-7-5-8(2)11(13(15)17)9-6-14(3,4)12(16)10(7)9/h5H,6H2,1-4H3,(H2,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJMGSHQZTUBTSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=O)C(C2)(C)C)C(=O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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